molecular formula C11H10N2O2S B7549563 N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No. B7549563
M. Wt: 234.28 g/mol
InChI Key: DTTGIVUPXPSZMU-UHFFFAOYSA-N
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Patent
US08324395B2

Procedure details

To a solution of 2-amino-1,3-benzothiazol-6-ol (3.43 g, 20.6 mmol) in pyridine (50 mL) were added cyclopropanecarbonyl chloride (4 mL, 44.1 mmol) and N,N-dimethylpyridine-4-amine (220 mg, 1.80 mmol), and the mixture was stirred at room temperature for 1.5 hr. To the reaction mixture was added lithium hydroxide monohydrate (2.06 g, 49.1 mmol) in water (50 mL) and the mixture was stirred at the same temperature for 1 hr. 5N Aqueous sodium hydroxide solution (50 mL) was added, and the mixture was stirred at room temperature for 2 days. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in dilute hydrochloric acid (300 mL, pH 2.0), and extracted with ethyl acetate (250 mL). The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution (150 mL). The earlier aqueous layer was extracted with ethyl acetate (150 mL), and the organic layer was washed with saturated aqueous sodium hydrogencarbonate solution (100 mL). The collected organic layer was dried over anhydrous magnesium sulfate, the insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (3.67 g, 76%) as a pale-gray solid.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.06 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[CH:12]1([C:15](Cl)=[O:16])[CH2:14][CH2:13]1.O.[OH-].[Li+].[OH-].[Na+]>N1C=CC=CC=1.CN(C)C1C=CN=CC=1.O>[OH:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([NH:1][C:15]([CH:12]3[CH2:14][CH2:13]3)=[O:16])[S:3][C:4]=2[CH:10]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)O
Name
Quantity
4 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
220 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
lithium hydroxide monohydrate
Quantity
2.06 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dilute hydrochloric acid (300 mL, pH 2.0)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (250 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The earlier aqueous layer was extracted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous sodium hydrogencarbonate solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=CC2=C(N=C(S2)NC(=O)C2CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.67 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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